methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety and a triazole ring. The presence of these functional groups makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for this synthesis often involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can participate in halogen bonding, while the triazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets and influence various biochemical pathways .
Comparison with Similar Compounds
Methyl 2-(5-bromopyridin-2-yl)acetate: Similar structure but lacks the triazole ring.
4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid: Contains a bromopyridine moiety but differs in the functional groups attached.
Uniqueness: Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of both a bromopyridine and a triazole ring in its structure. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it a valuable compound in research and industrial applications.
Biological Activity
Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring which is known for its role in various biological activities. The presence of a brominated pyridine moiety enhances its interaction with biological targets. The molecular formula is C12H11BrN4O2, and it possesses distinct physical and chemical properties that contribute to its biological efficacy.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. The compound has demonstrated activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 μg/ml |
Escherichia coli | 16 μg/ml |
Candida albicans | 32 μg/ml |
These findings indicate that the compound exhibits moderate to potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research has also indicated that triazole derivatives possess anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies showed:
Cancer Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical cancer) | 12 μM |
MCF-7 (Breast cancer) | 15 μM |
A549 (Lung cancer) | 10 μM |
These results suggest significant potential for the compound in cancer therapy, warranting further investigation into its mechanisms of action.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- DNA Interaction : Triazole derivatives can intercalate into DNA or bind to nucleic acids, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cells can lead to apoptosis in cancer cells.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. This compound exhibited superior activity compared to standard antibiotics like ampicillin and fluconazole .
Study on Anticancer Activity
Another investigation published in Pharmacology Research assessed the cytotoxic effects of the compound on human cancer cell lines. The study concluded that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cancer .
Properties
Molecular Formula |
C10H9BrN4O2 |
---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
methyl 5-(5-bromopyridin-2-yl)-3-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C10H9BrN4O2/c1-15-9(10(16)17-2)8(13-14-15)7-4-3-6(11)5-12-7/h3-5H,1-2H3 |
InChI Key |
UKWFZFIEDJVDIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C2=NC=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
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